2'-(2-methylpropyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-(2-methylpropyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative featuring a cyclopentane ring fused to an isoquinoline scaffold. Its structure includes a 2-methylpropyl (isobutyl) substituent at the 2'-position and a thiazol-2-yl carboxamide group at the 4'-position. Its synthesis likely involves spiroannulation and coupling reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C21H25N3O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C21H25N3O2S/c1-14(2)13-24-19(26)16-8-4-3-7-15(16)17(21(24)9-5-6-10-21)18(25)23-20-22-11-12-27-20/h3-4,7-8,11-12,14,17H,5-6,9-10,13H2,1-2H3,(H,22,23,25) |
InChI Key |
RJKCVCQBMFALAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and thiazole intermediates, followed by the formation of the spirocyclic structure through cyclization reactions. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison of Spiro-Isoquinoline Derivatives
Key Observations:
Substituent Impact on Pharmacokinetics: The isobutyl group in the target compound (vs. Thiazole vs. thiadiazole (Analog 1): The thiadiazole ring in Analog 1 introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which could influence target binding . Methoxyethyl in Analog 2 introduces an ether oxygen, likely improving aqueous solubility compared to the target’s isobutyl group .
Steric and Electronic Effects: The cyclopentyl substituent in Analog 3 introduces greater steric bulk than the target’s isobutyl, possibly affecting binding pocket accommodation .
Functional Group Variations :
- The carboxylic acid in Analog 5 (vs. carboxamide in others) drastically alters ionization state and solubility, making it more suitable for salt formation or ionic interactions .
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via coupling reactions (e.g., diazonium salt coupling), suggesting the target compound may employ similar methodologies .
- Structural Similarity Metrics : Binary fingerprint analysis () indicates that substituent differences (e.g., thiazole vs. thiadiazole) significantly impact similarity coefficients like Tanimoto indices, affecting virtual screening outcomes .
- Safety Profiles : While safety data for the target compound are unavailable, Analog 5’s safety data sheet () highlights standard precautions for spirocyclic compounds, including handling in ventilated environments and avoiding inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
